molecular formula C19H21BClNO3 B8085901 4-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

4-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

Cat. No.: B8085901
M. Wt: 357.6 g/mol
InChI Key: OSYYIIWUTXWWJE-UHFFFAOYSA-N
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Description

4-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: is a boronic acid derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorobenzamide group attached to a boronic acid moiety, making it a versatile intermediate for organic synthesis and a candidate for further research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide typically involves a multi-step process:

  • Boronic Acid Derivative Synthesis: : The boronic acid core can be synthesized through the reaction of a Grignard reagent with a suitable boronic acid precursor.

  • Amidation Reaction: : The chlorobenzamide group is introduced through an amidation reaction, where the boronic acid derivative reacts with an appropriate amine under conditions that promote the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The chlorobenzamide group can be reduced to form the corresponding amine.

  • Substitution: : The boronic acid group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and metal catalysts like palladium.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles like amines or alcohols, and catalysts like palladium or nickel, are often employed.

Major Products Formed

  • Boronic Esters: : Formed through the oxidation of the boronic acid group.

  • Amines: : Resulting from the reduction of the chlorobenzamide group.

  • Substitution Products: : Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its boronic acid group is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the construction of biaryls and other complex organic structures.

Biology

In biological research, boronic acid derivatives are explored for their potential as enzyme inhibitors. The boronic acid group can form reversible covalent bonds with amino acids in enzyme active sites, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets through the boronic acid group makes it a candidate for the development of new drugs, particularly in the areas of cancer and infectious diseases.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its versatility and reactivity make it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism by which 4-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide exerts its effects depends on its specific application. In the context of enzyme inhibition, the boronic acid group forms a reversible covalent bond with the amino acid residues in the enzyme's active site, leading to inhibition of the enzyme's activity. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Boronic Acid Derivatives: : Other boronic acid derivatives, such as phenylboronic acid and its derivatives, share similar reactivity and applications.

  • Chlorobenzamide Derivatives: : Compounds like 4-chlorobenzamide and its derivatives are structurally similar and can be used in similar reactions and applications.

Uniqueness

What sets 4-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide apart is its combination of the boronic acid group with the chlorobenzamide moiety. This unique structure allows for a wide range of chemical transformations and biological activities, making it a valuable compound in both research and industry.

Properties

IUPAC Name

4-chloro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BClNO3/c1-18(2)19(3,4)25-20(24-18)14-6-5-7-16(12-14)22-17(23)13-8-10-15(21)11-9-13/h5-12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYYIIWUTXWWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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